molecular formula C20H23N3O3S B2540631 N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260920-49-7

N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2540631
CAS RN: 1260920-49-7
M. Wt: 385.48
InChI Key: GRFWUMFNRFWDGT-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide" is a complex organic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with basic building blocks and proceeding through a series of intermediates. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This suggests that the synthesis of the compound may also involve similar reagents and conditions, with careful control of temperature and the use of coupling agents like TBTU.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can reveal the arrangement of atoms within the molecule, the presence of specific functional groups, and the overall geometry of the compound. For instance, the compound from paper crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds. Such information is crucial for understanding how the compound might interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. The presence of acetamide groups, aromatic rings, and heterocyclic components can dictate the types of reactions these molecules can undergo. For example, the presence of a thietanyl group in a related compound suggests potential reactivity unique to sulfur-containing heterocycles. The compound , with its thieno[3,2-d]pyrimidinyl moiety, may also exhibit unique reactivity patterns, such as participation in redox reactions or binding to metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the crystal structure and intermolecular interactions can affect the compound's melting point and solubility . The orthorhombic crystal system and specific hydrogen bonding patterns observed in related compounds suggest that the compound may also exhibit distinct physical properties that could influence its behavior in biological systems.

Scientific Research Applications

Imaging and Diagnostics

  • A study on the radiosynthesis of [18F]PBR111, a compound closely related to the target chemical, focuses on its application in imaging the translocator protein (18 kDa) with PET, highlighting its potential in diagnosing and studying diseases (Dollé et al., 2008).

Heterocyclic Chemistry

  • Research on heterocyclic derivatives of guanidine has provided insights into the structural properties of similar compounds, emphasizing their importance in the development of new chemical entities with potential biological activities (Banfield et al., 1987).

Microwave-Assisted Synthesis

  • An investigation into the microwave-assisted synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethylthiophene-3-carboxamide demonstrates the compound's versatility in synthesizing diverse heterocyclic compounds, indicating potential applications in drug development and materials science (Davoodnia et al., 2009).

Biological Evaluation

  • A study on the solvent-free synthesis of pyrazole derivatives and their subsequent evaluation for antimicrobial activity showcases the potential of such compounds in medicinal chemistry, particularly in developing new antibiotics (Aggarwal et al., 2014).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-12(2)10-23-19(25)18-16(7-8-27-18)22(20(23)26)11-17(24)21-15-6-5-13(3)9-14(15)4/h5-9,12,18H,10-11H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHGDACQOPGUHO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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